molecular formula C15H14ClFN6O B5059512 1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide

Cat. No.: B5059512
M. Wt: 348.76 g/mol
InChI Key: JPIPFJIVWWHIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chlorofluorophenyl position.

Scientific Research Applications

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazolyl]ethyl}triazole-4-carboxamide

Uniqueness

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorofluorophenyl group, in particular, provides unique reactivity and interaction profiles compared to other triazole derivatives .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN6O/c1-22-7-10(6-19-22)5-18-15(24)14-9-23(21-20-14)8-11-2-3-12(17)4-13(11)16/h2-4,6-7,9H,5,8H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIPFJIVWWHIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.